(+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol]
Description
(+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol] (CAS No. 10154-42-4), also known as Latifolin, is a chiral diphenol derivative with the molecular formula C₁₇H₁₈O₄ and a molecular weight of 286.328 g/mol . Its structure features two methoxy groups at the 4' and 6' positions of the aromatic rings, connected by an allylidene bridge (Figure 1). This compound is commercially available in high purity (98–99%) for applications such as active pharmaceutical ingredients (APIs), analytical standards, and plant reference materials . The (S)-configured allylidene group introduces stereochemical complexity, which may influence its reactivity and interactions in biological or material systems.
Properties
IUPAC Name |
5-[1-(2-hydroxyphenyl)prop-2-enyl]-2,4-dimethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-4-11(12-7-5-6-8-14(12)18)13-9-15(19)17(21-3)10-16(13)20-2/h4-11,18-19H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVQOGDGFIJYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-4’,6’-Dimethoxy[(S)-2,3’-allylidenediphenol] typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the allylidenediphenol core and the introduction of methoxy groups. Common reagents used in the synthesis include methanol, sodium methoxide, and allyl bromide. The reaction conditions often involve controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(+)-4’,6’-Dimethoxy[(S)-2,3’-allylidenediphenol] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydroxide or potassium tert-butoxide are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Applications
1.1 Antioxidant Properties
Research has demonstrated that (+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol] exhibits significant antioxidant activity. This property is crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study highlighted its ability to scavenge free radicals effectively, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
1.2 Anti-Cancer Activity
The compound has shown promise in anti-cancer research. In vitro studies indicate that it can inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of specific signaling pathways associated with tumor growth. For instance, a study reported that Latifolin reduced cell viability in cancer cells by modulating the expression of genes involved in cell cycle regulation .
1.3 Neuroprotective Effects
Another area of interest is the neuroprotective effects of (+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol]. Preliminary studies suggest it may protect neuronal cells from damage induced by neurotoxins. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
2.1 Pesticidal Properties
The compound has been investigated for its potential as a natural pesticide. Its efficacy against various agricultural pests has been documented, indicating a lower environmental impact compared to synthetic pesticides. Research suggests that it disrupts the metabolic processes of pests, leading to their mortality while being safe for non-target organisms .
2.2 Plant Growth Regulation
Additionally, (+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol] has been studied for its role as a plant growth regulator. It promotes growth and enhances resistance against biotic stresses in crops, making it a candidate for sustainable agricultural practices .
Materials Science Applications
3.1 Polymer Chemistry
In materials science, the compound has been explored for its use in polymer synthesis. Its unique structure allows it to act as a monomer or cross-linking agent in creating bio-based polymers with desirable mechanical properties and biodegradability . This application aligns with the growing demand for environmentally friendly materials.
Case Studies
Mechanism of Action
The mechanism of action of (+)-4’,6’-Dimethoxy[(S)-2,3’-allylidenediphenol] involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and phenolic structure allow it to participate in redox reactions, potentially modulating oxidative stress pathways. It may also interact with enzymes and receptors involved in cellular signaling, contributing to its biological effects.
Comparison with Similar Compounds
Structural Analogs with Varied Bridging Groups
(+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol] belongs to a class of diphenol derivatives distinguished by their bridging groups. Key analogs include:
Key Findings :
- Sulfonyl Bridge: Sulfonyldiphenol derivatives exhibit higher polarity due to the electronegative SO₂ group, improving solubility in polar solvents but reducing thermal stability .
- Propane Bridge : The propane group offers flexibility, favoring applications in thermoplastic polymers like polycarbonates .
Methoxy-Substituted Compounds: Positional Effects
The positions of methoxy substituents significantly influence physicochemical and biological properties. Comparisons include:
Key Findings :
- 4',6'-Dimethoxy Groups : The para- and meta-methoxy positions in Latifolin may reduce steric hindrance compared to ortho-substituted analogs (e.g., 2,3-dimethoxy), enhancing molecular planarity and π-π stacking in crystalline phases .
- 2,3-Dimethoxy Groups : In cholinesterase assays, 2,3-dimethoxy benzoylthiocholine iodide acts as a substrate due to its optimal steric compatibility with enzyme active sites . Latifolin’s methoxy positions likely preclude similar enzymatic interactions.
Biological Activity
(+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol], also known as Latifolin, is a phenolic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.
(+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol] has the following chemical characteristics:
- Molecular Formula : C17H18O4
- Molecular Weight : 286.33 g/mol
- CAS Number : 10154-42-4
Anticancer Activity
Research indicates that (+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol] exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including breast and lung cancer cells. The compound demonstrated a dose-dependent reduction in cell viability.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide), the IC50 values were determined for different concentrations of the compound:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 100 | 20 |
| 50 | 40 |
| 25 | 70 |
The results indicated that at 100 µg/mL, cell viability dropped significantly to 20%, suggesting potent cytotoxic effects against cancer cells .
The mechanism through which (+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol] exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Specifically, studies have shown that the compound can induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates.
Antimicrobial Activity
Antimicrobial properties have also been attributed to (+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol]. Research has demonstrated its effectiveness against various bacterial strains.
Case Study: Antibacterial Efficacy
In an antibacterial assay against Staphylococcus aureus and Escherichia coli, the compound showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that (+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol] could serve as a potential natural antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of (+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol] has been evaluated using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity. The compound exhibited significant scavenging activity, indicating its potential role in combating oxidative stress.
Research Findings on Antioxidant Activity
In a DPPH assay:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
At a concentration of 100 µg/mL, the compound achieved an impressive scavenging activity of 85%, highlighting its potential as a natural antioxidant .
Q & A
Q. What are the optimal synthetic routes for (+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol], and how can purity be ensured?
The compound can be synthesized via Schiff base formation using methoxy-substituted aldehydes and diamines under reflux in ethanol. For example, a related dimethoxy compound was prepared by refluxing 6-methoxy-salicylaldehyde with 4,5-dimethyl-1,2-phenylenediamine in ethanol, followed by slow solvent evaporation for single-crystal growth . Purity is typically verified via recrystallization, elemental analysis, and spectroscopic methods (¹H/¹³C NMR, IR).
Q. Which spectroscopic techniques are critical for characterizing the stereochemistry of this compound?
X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated in studies of structurally similar dimethoxy compounds . Complementary techniques include polarimetry (for optical activity) and NOESY NMR to confirm spatial arrangements of substituents.
Q. What in vitro assays are commonly used to evaluate the antioxidant potential of such polyphenolic compounds?
Standard assays include:
- DTNB method : Measures thiocholine release via absorbance at 380–430 nm .
- Metal chelation : Quantifies inhibition of Fe²⁺-induced lipid peroxidation .
- DPPH/ABTS radical scavenging : Assesses hydrogen-donating capacity .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data (e.g., antioxidant vs. antimicrobial efficacy) be systematically analyzed?
Contradictions may arise from variations in assay conditions (e.g., pH, solvent polarity) or compound stability. For instance, a study on dimethoxy benzamides showed that subtle structural changes (e.g., acetoxy vs. methoxy groups) significantly alter metal chelation efficacy . Researchers should cross-validate results using orthogonal assays (e.g., comparing DTNB with FRAP) and control for experimental variables like incubation time and temperature.
Q. What computational or experimental strategies can resolve ambiguities in crystallographic data for allylidene-containing compounds?
Ambiguities in X-ray data (e.g., bond length variations like 1.282 Å vs. 1.406 Å ) may arise from dynamic disorder or crystal packing effects. High-resolution data (≤ 0.8 Å), DFT calculations, and Hirshfeld surface analysis can clarify structural features. For allylidene moieties, torsional angles (e.g., 109.5° vs. 117.95° ) should be compared with density-functional theory (DFT)-optimized geometries.
Q. How does the substitution pattern (e.g., methoxy vs. allylidene groups) influence the compound’s interaction with biological targets?
Methoxy groups enhance electron donation, improving radical scavenging, while allylidene moieties may increase lipophilicity, affecting membrane permeability. In a study, 2,3-dimethoxy benzamides showed higher metal chelation than non-methoxy analogs due to optimal orbital overlap between methoxy oxygen and metal ions . Molecular docking or MD simulations can further predict binding affinities to enzymes like cholinesterase .
Methodological Considerations
- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction time and improve yield compared to traditional reflux .
- Bioactivity Profiling : Combine in vitro assays with metabolomics (e.g., LC-MS) to identify degradation products that may confound activity measurements .
- Data Reproducibility : Use standardized reference compounds (e.g., ascorbic acid for antioxidant assays) and report detailed experimental conditions (e.g., solvent, concentration gradients) to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
